2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid
CAS No.: 338421-31-1
Cat. No.: VC5467079
Molecular Formula: C11H9ClF3NO3S
Molecular Weight: 327.7
* For research use only. Not for human or veterinary use.
![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid - 338421-31-1](/images/structure/VC5467079.png)
Specification
CAS No. | 338421-31-1 |
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Molecular Formula | C11H9ClF3NO3S |
Molecular Weight | 327.7 |
IUPAC Name | 2-[2-[4-chloro-2-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylacetic acid |
Standard InChI | InChI=1S/C11H9ClF3NO3S/c12-6-1-2-8(7(3-6)11(13,14)15)16-9(17)4-20-5-10(18)19/h1-3H,4-5H2,(H,16,17)(H,18,19) |
Standard InChI Key | WBAKUVAMGCUVGK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CSCC(=O)O |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound features a central acetamide backbone substituted with a sulfanyl-acetic acid moiety and a 4-chloro-2-(trifluoromethyl)aniline group. Its IUPAC name, 2-[2-[4-chloro-2-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylacetic acid, reflects this arrangement . The molecular formula C₁₁H₉ClF₃NO₃S corresponds to a molar mass of 327.7 g/mol .
Key Functional Groups:
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Trifluoromethyl (-CF₃): Imparts electron-withdrawing effects, enhancing metabolic stability and lipophilicity .
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Chloro-substituted aniline: Influences aromatic ring electronics and potential bioactivity.
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Sulfanyl linkage (-S-): Contributes to redox activity and metal coordination capabilities .
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Acetic acid moiety: Enables solubility modulation via pH-dependent ionization .
Spectroscopic and Computational Data
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InChIKey:
WBAKUVAMGCUVGK-UHFFFAOYSA-N
. -
PubChem CID: 1476065.
Synthetic Pathways and Precursor Relationships
Synthesis Strategy
While no direct synthesis protocol is documented for this compound, analogous routes suggest a two-step process:
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Amide Coupling: Reaction of 4-chloro-2-(trifluoromethyl)aniline with bromoacetyl bromide to form 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide.
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Thioether Formation: Nucleophilic substitution of the bromide with mercaptoacetic acid .
Comparative Example:
The structurally similar 2-[(2-anilino-2-oxoethyl)sulfanyl]acetic acid (CAS 70648-87-2) is synthesized via thiodiglycolic anhydride and aniline, yielding a 225.26 g/mol product .
Physicochemical Properties
Experimental and Predicted Data
Property | Value | Source |
---|---|---|
Molecular Weight | 327.7 g/mol | |
LogP (Lipophilicity) | Estimated 2.1–2.5 (ChemAxon) | Predicted |
pKa (Acetic acid group) | ~4.7 (aqueous) | Predicted |
Solubility | Limited aqueous solubility |
Notes:
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The trifluoromethyl and chloro groups reduce polarity, likely limiting water solubility .
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The acetic acid moiety may enhance solubility in alkaline conditions .
Comparative Analysis with Structural Analogs
Analog 1: 2-[(2-Anilino-2-oxoethyl)sulfanyl]acetic Acid (CAS 70648-87-2)
Property | Target Compound | Analog |
---|---|---|
Molecular Formula | C₁₁H₉ClF₃NO₃S | C₁₀H₁₁NO₃S |
Molecular Weight | 327.7 g/mol | 225.26 g/mol |
Key Substituents | -CF₃, -Cl | -H |
Bioactivity Potential | Higher metabolic stability | Moderate |
Analog 2: N-[2-Chloro-5-(trifluoromethyl)phenyl]acetamide
Hypothetical Applications and Research Directions
Pharmaceutical Development
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Protease Inhibition: The sulfanyl group may act as a zinc-binding motif in metalloproteinase inhibitors .
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Anticancer Agents: Fluorinated aromatics are prevalent in kinase inhibitors (e.g., sorafenib) .
Materials Science
Agricultural Chemistry
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Herbicide Synthons: Structural similarity to chloro-trifluoromethyl aniline derivatives used in agrochemicals .
Challenges and Future Research
Knowledge Gaps
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Experimental Solubility: No empirical data available for aqueous or organic solvents .
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Thermal Stability: Decomposition points and melting behavior remain uncharacterized.
Recommended Studies
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Synthesis Optimization: Develop scalable routes with green chemistry principles.
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Crystallography: X-ray analysis to confirm conformation and intermolecular interactions.
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In Vitro Screening: Evaluate bioactivity against disease-relevant targets (e.g., kinases, proteases).
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